"11(Z),14(Z),17(Z)-Eicosatrienoic acid biological function"
"11(Z),14(Z),17(Z)-Eicosatrienoic acid biological function"
An In-depth Technical Guide on the Biological Functions of 11(Z),14(Z),17(Z)-Eicosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
11(Z),14(Z),17(Z)-Eicosatrienoic acid, also known as Dihomo-α-linolenic acid, is a rare, 20-carbon omega-3 polyunsaturated fatty acid (PUFA). While its omega-6 isomer, Dihomo-γ-linolenic acid (DGLA), is well-studied for its role in inflammation and cell signaling, 11(Z),14(Z),17(Z)-Eicosatrienoic acid remains a comparatively enigmatic molecule. This technical guide synthesizes the current, albeit limited, understanding of its biological functions, metabolism, and potential areas of scientific interest. The available data point towards significant roles in the regulation of fatty acid metabolism and the maintenance of mitochondrial function. This document aims to provide a comprehensive overview for researchers and professionals in drug development, highlighting both the known aspects and the considerable gaps in our knowledge that warrant further investigation.
Introduction
Polyunsaturated fatty acids are critical components of cellular membranes and precursors to a vast array of signaling molecules. The balance between omega-3 and omega-6 fatty acids is a key determinant of cellular function, particularly in the context of inflammation and chronic disease. 11(Z),14(Z),17(Z)-Eicosatrienoic acid is an omega-3 fatty acid that is structurally distinct from its more prevalent omega-6 counterpart, DGLA. This structural difference, specifically the position of the first double bond from the methyl end of the fatty acid chain, dictates a unique metabolic fate and biological activity. In normal human physiology, it constitutes less than 0.25% of serum phospholipid fatty acids, marking it as a rare lipid molecule[1][2].
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of 11(Z),14(Z),17(Z)-Eicosatrienoic acid is fundamental for its study and application in research.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₂ | [3][4][5][6] |
| Molecular Weight | 306.48 g/mol | [3][5][6] |
| CAS Number | 17046-59-2 | [3][4][5] |
| Synonyms | Dihomo-α-linolenic acid, (all-cis)-11,14,17-Eicosatrienoic acid | [4][5][6] |
| Appearance | Liquid | [7] |
| Solubility | Soluble in ethanol (B145695), DMSO, and DMF | [8] |
Metabolism
11(Z),14(Z),17(Z)-Eicosatrienoic acid is an intermediate in the metabolic pathway of omega-3 fatty acids, originating from α-linolenic acid (ALA), an essential fatty acid. The metabolic cascade involves a series of elongation and desaturation steps catalyzed by elongase and desaturase enzymes, respectively.
Biological Functions
The biological activities of 11(Z),14(Z),17(Z)-Eicosatrienoic acid are not as extensively characterized as those of other PUFAs. However, existing research highlights two key areas of function.
Inhibition of Fatty Acid Elongation and Desaturation
One of the most prominent reported activities of 11(Z),14(Z),17(Z)-Eicosatrienoic acid is its potent inhibitory effect on the enzymatic pathways that convert dietary 18-carbon fatty acids into 20-carbon eicosanoid precursors[1][2][3]. This suggests a regulatory role in maintaining the balance of different PUFA species within the cell, which could have significant implications for inflammatory and signaling cascades. By inhibiting these enzymes, it may modulate the production of pro-inflammatory eicosanoids derived from omega-6 fatty acids.
Mitochondrial Function
Research in the yeast Saccharomyces cerevisiae has demonstrated that 11(Z),14(Z),17(Z)-Eicosatrienoic acid can support the continued replication of functional mitochondria. This finding is significant as mitochondrial dysfunction is implicated in a wide range of cellular stress responses and pathologies. The ability to maintain mitochondrial integrity suggests a potential cytoprotective role for this fatty acid, although this has yet to be explored in mammalian systems.
Comparison with Dihomo-γ-linolenic acid (DGLA)
To avoid confusion, it is crucial to distinguish the biological roles of 11(Z),14(Z),17(Z)-Eicosatrienoic acid from its omega-6 isomer, DGLA.
| Feature | 11(Z),14(Z),17(Z)-Eicosatrienoic Acid (Omega-3) | Dihomo-γ-linolenic acid (DGLA) (Omega-6) |
| Metabolic Precursor | α-Linolenic Acid (ALA) | γ-Linolenic Acid (GLA) |
| Primary Metabolites | Largely uncharacterized | Series-1 prostaglandins (B1171923) (e.g., PGE₁) and 15-HETrE |
| Known Biological Effects | Inhibition of fatty acid elongation/desaturation, maintenance of mitochondrial function in yeast. | Precursor to anti-inflammatory eicosanoids, competes with arachidonic acid, modulates immune responses. |
| Inflammatory Role | Presumed to be anti-inflammatory or regulatory, but not well-defined. | Its metabolites are generally considered anti-inflammatory. |
Experimental Protocols
Detailed experimental protocols for the study of 11(Z),14(Z),17(Z)-Eicosatrienoic acid are not widely published. However, standard methodologies for lipid analysis and enzyme inhibition assays can be adapted.
General Protocol for Fatty Acid Analysis in Biological Samples
This protocol outlines a general workflow for the extraction and analysis of fatty acids from cells or tissues.
Methodology:
-
Sample Preparation: Homogenize cell pellets or tissue samples in a suitable buffer.
-
Lipid Extraction: Extract total lipids using a chloroform/methanol-based method (e.g., Folch or Bligh-Dyer).
-
Derivatization: Saponify the lipid extract and methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.
-
Analysis: Separate and identify the FAMEs using gas chromatography-mass spectrometry (GC-MS).
-
Quantification: Quantify individual fatty acids by comparing peak areas to those of known standards.
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of 11(Z),14(Z),17(Z)-Eicosatrienoic acid on fatty acid desaturase or elongase enzymes.
-
Enzyme Source: Utilize a microsomal fraction from a relevant cell line or tissue known to express the target enzyme.
-
Inhibitor Preparation: Prepare a stock solution of 11(Z),14(Z),17(Z)-Eicosatrienoic acid in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions.
-
Reaction Mixture: In a reaction tube, combine the enzyme preparation, a suitable buffer, and any necessary co-factors.
-
Pre-incubation: Add varying concentrations of the inhibitor or vehicle control to the reaction mixture and pre-incubate for a defined period.
-
Reaction Initiation: Start the reaction by adding the radiolabeled substrate (e.g., [¹⁴C]-linoleic acid).
-
Incubation: Incubate the reaction at an optimal temperature for a specific duration.
-
Reaction Termination and Extraction: Stop the reaction and extract the lipids.
-
Analysis: Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of product formed using liquid scintillation counting or other appropriate detection methods.
-
IC₅₀ Determination: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Conclusion and Future Directions
11(Z),14(Z),17(Z)-Eicosatrienoic acid is a sparsely studied omega-3 polyunsaturated fatty acid with demonstrated potent inhibitory effects on fatty acid metabolism and a potential role in maintaining mitochondrial health. The current body of literature is limited, and much of the information on eicosatrienoic acids is dominated by its omega-6 isomer, DGLA.
For researchers and professionals in drug development, this presents both a challenge and an opportunity. The unique biological activities suggested by the available data indicate that 11(Z),14(Z),17(Z)-Eicosatrienoic acid could be a valuable tool for studying lipid metabolism and may hold therapeutic potential. Future research should focus on:
-
Elucidating the specific signaling pathways modulated by this fatty acid.
-
Conducting comprehensive studies in mammalian cell and animal models to understand its physiological and pathophysiological roles.
-
Determining its metabolic products and their biological activities.
-
Performing detailed quantitative analyses of its interactions with key enzymes in fatty acid metabolism.
A deeper understanding of 11(Z),14(Z),17(Z)-Eicosatrienoic acid will not only expand our fundamental knowledge of lipid biochemistry but may also open new avenues for therapeutic intervention in diseases characterized by dysregulated fatty acid metabolism and mitochondrial dysfunction.
References
- 1. 11(Z)14(Z)17(Z)-Eicosatrienoic Acid, 17046-59-2 | BroadPharm [broadpharm.com]
- 2. scispace.com [scispace.com]
- 3. scbt.com [scbt.com]
- 4. CAS 17046-59-2: 11,14,17-eicosatrienoic acid | CymitQuimica [cymitquimica.com]
- 5. larodan.com [larodan.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Milk Composition Database: Showing metabocard for 11,14,17-Eicosatrienoic acid (BMDB0060039) [mcdb.ca]
- 8. medchemexpress.com [medchemexpress.com]
